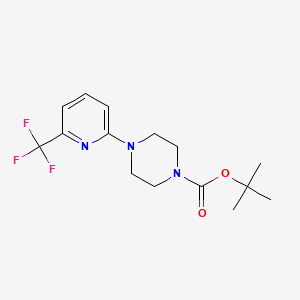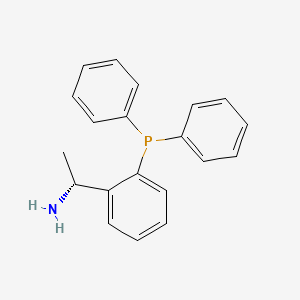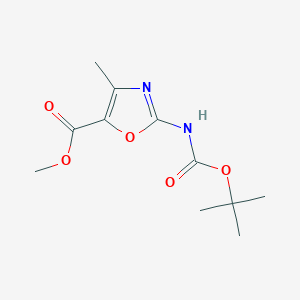
2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The InChI code for this compound is1S/C10H14N2O5/c1-10(2,3)17-9(14)12-6-5-16-7(11-6)8(13)15-4/h5H,1-4H3,(H,12,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Oxazole Derivatives : This compound is a key intermediate in the synthesis of oxazole derivatives. For example, it has been used in the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles (Lkizler, Demirbas, & Lkizler, 1996). Additionally, it is involved in the preparation of chiral thiazole units of cyclic depsipeptides, which exhibit moderate cytotoxicity against certain cells (Wang, Zhang, Liu, Tang, Feng, & Chen, 2013).
Role in the Synthesis of Functional Derivatives : It is used in synthesizing functional derivatives of oxazole, facilitating further chemical transformations. These transformations include introducing highly basic aliphatic amines and oxazol-2-yl moieties into the oxazole ring (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Pharmaceutical Applications
Inhibitory Activity on Blood Platelet Aggregation : Derivatives of this compound have shown inhibitory activity on blood platelet aggregation, comparable to aspirin in some cases. This implies potential applications in cardiovascular health (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).
Synthesis of Dipeptide Mimetics : It's instrumental in the synthesis of dipeptide mimetics, such as those used in inhibitors targeting the interleukin-1beta converting enzyme (Lauffer & Mullican, 2002).
Structural and Conformational Studies
Structural Characterization : The compound's structure is characterized in various studies, including its conformation in the crystalline state and calculations in the gas phase, which is vital for understanding its physical and chemical properties (Ejsmont, Gajda, & Makowski, 2007).
Implication in Peptide Synthesis : It plays a role in the synthesis of peptides, particularly in reactions involving N-alkoxycarbonylamino acids, which are crucial for the development of peptide-based pharmaceuticals (Benoiton, Lee, & Chen, 2009).
Propriétés
IUPAC Name |
methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6-7(8(14)16-5)17-9(12-6)13-10(15)18-11(2,3)4/h1-5H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFMGMNXFMETOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




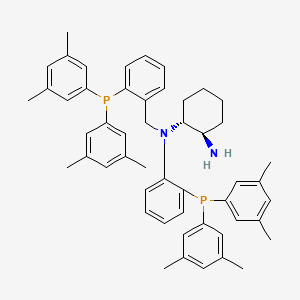
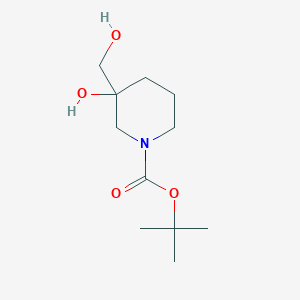

![2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol](/img/structure/B1443759.png)
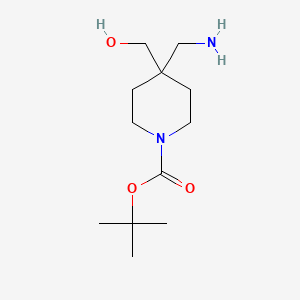
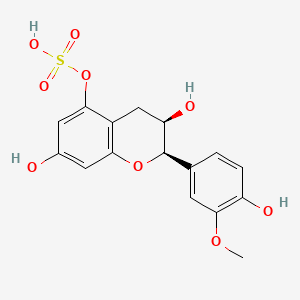
![(3aR,4S,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)-4-vinyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B1443762.png)
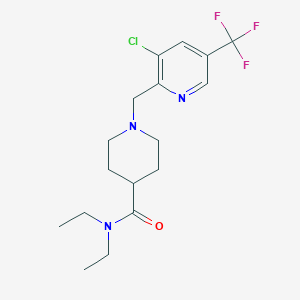
![1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1443770.png)


